2-(Ethylthio)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(Ethylthio)-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of an ethylthio group attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptoimidazole and ethyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-mercaptoimidazole is reacted with an ethyl halide (e.g., ethyl bromide) under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(Ethylthio)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylthio group can modulate the compound’s reactivity and binding affinity to enzymes or receptors. The imidazole ring is known to interact with metal ions and participate in coordination chemistry, which can influence biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-4,5-dihydro-1H-imidazole
- 2-(Propylthio)-4,5-dihydro-1H-imidazole
- 2-(Butylthio)-4,5-dihydro-1H-imidazole
Uniqueness
2-(Ethylthio)-4,5-dihydro-1H-imidazole is unique due to the specific length and structure of its ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio and propylthio analogs, the ethylthio derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7320-60-7 |
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Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-ethylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C5H10N2S/c1-2-8-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
CSYAQCWITOMLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NCCN1 |
Origin of Product |
United States |
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